1,1,1-Trimethoxyheptane
Description
1,1,1-Trimethoxyheptane is a branched alkane derivative featuring three methoxy (-OCH₃) groups attached to the terminal carbon of a heptane chain. This structure confers unique physicochemical properties, including moderate polarity due to the electron-donating methoxy groups and hydrophobic characteristics from the heptane backbone.
Properties
Molecular Formula |
C10H22O3 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,1,1-trimethoxyheptane |
InChI |
InChI=1S/C10H22O3/c1-5-6-7-8-9-10(11-2,12-3)13-4/h5-9H2,1-4H3 |
InChI Key |
YJDAVGXDCPUQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyheptane can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trimethoxyheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and methanol.
Reduction: It can be reduced to form heptanol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and methanol.
Reduction: Heptanol and methanol.
Substitution: Various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trimethoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug synthesis and as a solvent in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxyheptane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of heptanoic acid and methanol. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of heptanol and methanol. The pathways involved include the formation of intermediates such as hemiacetals and the subsequent transformation into the final products.
Comparison with Similar Compounds
Substituent Group Variations
1,1,1-Trifluoroheptane
- Structure : Replaces methoxy (-OCH₃) with trifluoro (-CF₃) groups.
- Synthesis: Prepared via fluorination reactions, as noted in organic synthesis references .
- Properties :
- Polarity : CF₃ is highly electronegative but lacks hydrogen-bonding capability.
- Boiling Point : Lower than trimethoxyheptane due to weaker intermolecular forces.
- Reactivity : The electron-withdrawing CF₃ group increases electrophilicity at the adjacent carbon, favoring nucleophilic substitutions.
| Property | 1,1,1-Trimethoxyheptane | 1,1,1-Trifluoroheptane |
|---|---|---|
| Functional Groups | -OCH₃ | -CF₃ |
| Boiling Point (est.) | Higher (polarity + H-bonding) | Lower (non-polar) |
| Reactivity | Ether stability | Electrophilic C-center |
1-(Chloromethoxy)heptane
- Structure : Single chloromethoxy (-OCH₂Cl) group vs. three methoxy groups.
- Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic displacement reactions .
Alkoxy Chain Variations
Triethyl Orthoacetate (1,1,1-Triethoxyethane)
- Structure : Shorter ethoxy (-OCH₂CH₃) chains on a two-carbon backbone .
- Physical Properties :
- Volatility : Higher than trimethoxyheptane due to shorter chain length.
- Solubility : Ethoxy groups reduce water solubility compared to methoxy.
| Property | This compound | Triethyl Orthoacetate |
|---|---|---|
| Chain Length | C7 | C2 |
| Water Solubility | Low (long chain) | Very low |
| Typical Use | Solvent/Intermediate | Protecting group |
Toxicity and Environmental Impact
- 1,1,1-Trichloroethane: Though structurally distinct (Cl substituents), its toxicological profile highlights methodologies for assessing halogenated alkanes.
- This compound: Limited toxicity data exist, but methoxy groups generally reduce acute toxicity compared to halogenated analogs. Potential concerns include slow biodegradation due to the hydrophobic heptane chain.
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